molecular formula C25H27N5O3S B2549062 N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358533-72-8

N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No. B2549062
CAS RN: 1358533-72-8
M. Wt: 477.58
InChI Key: DUFXGGRJLLOQBM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzyl group, a pyrazolo[4,3-d]pyrimidin-5-yl group, and a sulfanylacetamide group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and pyrazolo[4,3-d]pyrimidin-5-yl groups could make the compound relatively non-polar, affecting its solubility in different solvents .

Scientific Research Applications

Computational and Pharmacological Evaluation

Heterocyclic compounds, including pyrazole derivatives, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) to explore their binding and inhibitory effects across various assays, indicating a broad spectrum of potential applications in drug discovery and development (Faheem, 2018).

Anti-Helicobacter Pylori Agents

Novel structures derived from benzimidazole and related scaffolds have shown potent and selective activity against the gastric pathogen Helicobacter pylori, suggesting their utility in addressing gastrointestinal infections. These compounds have demonstrated low minimal inhibition concentration (MIC) values, indicating their potential as novel anti-H. pylori agents, with certain derivatives showing promising pharmacokinetic profiles for clinical application (Carcanague et al., 2002).

Synthesis and Biological Activity

The synthesis of benzodiazepine derivatives using lanthanum(III) nitrate hexahydrate as a catalyst has led to compounds screened for antimicrobial, antifungal, and anthelmintic activities. This research underscores the versatility of heterocyclic compounds in generating biologically active molecules with potential therapeutic applications (Kumar & Joshi, 2009).

Anticancer Activity

Certain pyrazol-1-yl]acetamide derivatives have been synthesized and tested for their anticancer activity across 60 cancer cell lines, showing appreciable cancer cell growth inhibition. This highlights the compound's potential role in cancer therapy, providing a basis for the development of new anticancer agents (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized, forming coordination complexes with metal ions, and characterized for their antioxidant activity. The study of these complexes contributes to our understanding of the relationship between molecular structure and antioxidant properties, which could be beneficial in designing drugs with antioxidant capabilities (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. For example, if this compound is designed to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could be potentially hazardous. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-benzyl-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(34-16-21(31)26-14-18-8-6-5-7-9-18)29(24(23)32)15-19-10-12-20(33-3)13-11-19/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFXGGRJLLOQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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